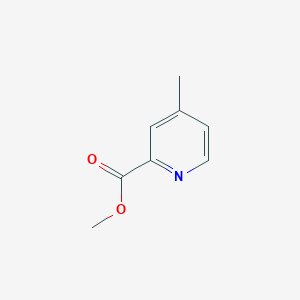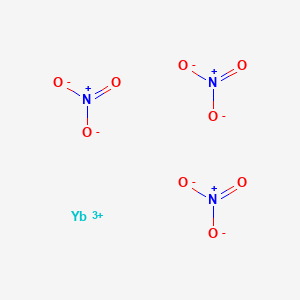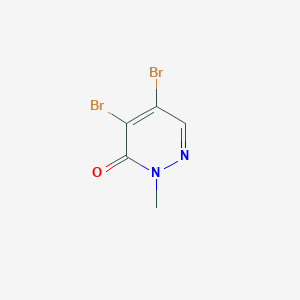
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide, also known as ethylphenidate, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that acts as a stimulant and is structurally similar to methylphenidate, a drug commonly used for the treatment of attention deficit hyperactivity disorder (ADHD). Ethylphenidate has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Mecanismo De Acción
Ethylphenidate acts as a selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine by neurons in the brain. This leads to an increase in the levels of dopamine in the synapse, which enhances the activity of dopaminergic neurons. The increased dopamine activity is responsible for the stimulant effects of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete are similar to those of m3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete. It increases the release of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and motivation. It also increases heart rate and blood pressure, which can have adverse effects on cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethylphenidate has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it useful for investigating the role of dopamine in various physiological and behavioral processes. It is also relatively easy to synthesize and has a long shelf life. However, its stimulant effects can make it difficult to use in behavioral experiments, as it can interfere with natural behavior and produce confounding effects.
Direcciones Futuras
There are several future directions for research on 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete. One area of interest is its potential as a treatment for depression and other mood disorders. Studies have shown that it has antidepressant effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a cognitive enhancer, particularly in the treatment of ADHD. Finally, there is a need for further research on the long-term effects of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete use, particularly with regard to cardiovascular health.
Métodos De Síntesis
The synthesis of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with diethylamine and ethanol to yield 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Ethylphenidate has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that it acts as a dopamine reuptake inhibitor, similar to m3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete, and increases the levels of dopamine in the brain. This mechanism of action has potential applications in the treatment of ADHD, depression, and other neurological disorders.
Propiedades
Número CAS |
13898-68-5 |
|---|---|
Nombre del producto |
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide |
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
3-ethoxy-N,N-diethyl-4-hydroxybenzamide |
InChI |
InChI=1S/C13H19NO3/c1-4-14(5-2)13(16)10-7-8-11(15)12(9-10)17-6-3/h7-9,15H,4-6H2,1-3H3 |
Clave InChI |
CSGBRIWXMBIKEM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)OCC |
SMILES canónico |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)OCC |
Otros números CAS |
13898-68-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















